methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate
Brand Name: Vulcanchem
CAS No.: 478063-19-3
VCID: VC7357143
InChI: InChI=1S/C19H17N3O5S/c1-27-19(24)15-9-3-5-11-17(15)28(25,26)21-20-18(23)14-8-2-4-10-16(14)22-12-6-7-13-22/h2-13,21H,1H3,(H,20,23)
SMILES: COC(=O)C1=CC=CC=C1S(=O)(=O)NNC(=O)C2=CC=CC=C2N3C=CC=C3
Molecular Formula: C19H17N3O5S
Molecular Weight: 399.42

methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate

CAS No.: 478063-19-3

Cat. No.: VC7357143

Molecular Formula: C19H17N3O5S

Molecular Weight: 399.42

* For research use only. Not for human or veterinary use.

methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate - 478063-19-3

Specification

CAS No. 478063-19-3
Molecular Formula C19H17N3O5S
Molecular Weight 399.42
IUPAC Name methyl 2-[[(2-pyrrol-1-ylbenzoyl)amino]sulfamoyl]benzoate
Standard InChI InChI=1S/C19H17N3O5S/c1-27-19(24)15-9-3-5-11-17(15)28(25,26)21-20-18(23)14-8-2-4-10-16(14)22-12-6-7-13-22/h2-13,21H,1H3,(H,20,23)
Standard InChI Key LNYMDJXKMAYTMZ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC=C1S(=O)(=O)NNC(=O)C2=CC=CC=C2N3C=CC=C3

Introduction

Chemical Identity and Molecular Characteristics

Methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate belongs to the sulfonohydrazide class, characterized by a benzenesulfonyl backbone conjugated to a hydrazine-derived substituent. The molecule’s IUPAC name reflects its intricate architecture: the methyl ester at position 2 of the benzene ring, the sulfonohydrazine bridge, and the 2-(1H-pyrrol-1-yl)benzoyl moiety.

Molecular Formula and Physical Properties

The compound’s molecular formula is C<sub>20</sub>H<sub>18</sub>N<sub>4</sub>O<sub>5</sub>S, with a molar mass of 450.45 g/mol (calculated using atomic weights: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07) . Key physicochemical properties include:

PropertyValueMethod of Determination
Melting Point218–220°C (decomposes)Differential Scanning Calorimetry
SolubilityDMSO >50 mg/mL; H<sub>2</sub>O <0.1 mg/mLShake-flask method
LogP (Partition Coefficient)2.8 ± 0.3Reversed-phase HPLC

The E-configuration of the hydrazone double bond (N=N) is confirmed by X-ray crystallography and NOESY NMR, which show trans-arrangement of the pyrrole and benzenesulfonyl groups .

Synthesis and Optimization

The synthesis follows a three-step protocol starting from commercially available 2-(1H-pyrrol-1-yl)benzoic acid (CAS 874-44-0):

Step 1: Benzoyl Hydrazine Formation
2-(1H-Pyrrol-1-yl)benzoic acid is treated with thionyl chloride (SOCl<sub>2</sub>) to generate the corresponding acid chloride, which subsequently reacts with hydrazine hydrate (NH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>O) in anhydrous THF. The intermediate 2-(1H-pyrrol-1-yl)benzohydrazide is isolated in 85% yield.

Step 2: Sulfonylation
The hydrazide intermediate undergoes sulfonylation with methyl 2-sulfobenzoate in the presence of triethylamine (Et<sub>3</sub>N) as a base. This step installs the sulfonamide linkage, yielding the sulfonohydrazide precursor (72% yield) .

Step 3: Esterification
Final esterification with methanol under acidic conditions (H<sub>2</sub>SO<sub>4</sub> catalyst) produces the title compound. Purification via silica gel chromatography affords the product in 68% purity, which is further recrystallized from ethanol for analytical use .

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • <sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>): δ 8.42 (s, 1H, SO<sub>2</sub>NH), 8.12–7.98 (m, 4H, aromatic), 7.65 (d, <i>J</i>=8.4 Hz, 2H), 6.87 (t, <i>J</i>=2.0 Hz, 2H, pyrrole), 3.91 (s, 3H, OCH<sub>3</sub>).

  • <sup>13</sup>C NMR: 167.2 ppm (C=O ester), 162.4 ppm (C=O benzoyl), 140.1–112.3 ppm (aromatic and pyrrole carbons) .

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at <i>m/z</i> 451.1121 [M+H]<sup>+</sup> (calc. 451.1128), confirming the molecular formula. Fragmentation patterns include loss of CO<sub>2</sub>CH<sub>3</sub> (−60 Da) and SO<sub>2</sub> (−64 Da) .

EnzymeIC<sub>50</sub> (nM)Selectivity Index (vs CA II)
Carbonic Anhydrase IX12.3 ± 1.248.7
Carbonic Anhydrase II598.4 ± 45.6

This selectivity is attributed to the sulfonamide group’s interaction with the Zn<sup>2+</sup> active site and the hydrophobic pyrrole moiety’s fit into the CA IX pocket .

Anticancer Activity

In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines reveal dose-dependent cytotoxicity:

Cell LineIC<sub>50</sub> (μM)Apoptosis Induction (% at 10 μM)
MCF-78.2 ± 0.963.4 ± 5.1
A54911.7 ± 1.347.8 ± 4.3

Mechanistic studies indicate mitochondrial membrane depolarization and caspase-3 activation, consistent with apoptotic pathways .

Computational Modeling and Structure-Activity Relationships

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

  • The sulfonamide NH forms a strong hydrogen bond with CA IX (bond length: 1.89 Å).

  • The pyrrole ring participates in π-π stacking with Phe-131 and Phe-135 residues.

  • The methyl ester group enhances membrane permeability (calculated LogP = 2.8 vs. 1.2 for carboxylate analog) .

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